Nedocromil sodium

描述

Nedocromil sodium is a medication primarily used as a mast cell stabilizer to prevent wheezing, shortness of breath, and other breathing problems caused by asthma. It is administered via inhalation or as eye drops to alleviate symptoms of allergic conjunctivitis . This compound is classified as a benzopyrone and acts by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators .

准备方法

奈多克罗米钠的合成涉及几个关键步骤:

缩合反应: 原料间茴香胺经历缩合反应形成中间体化合物。

傅里德尔-克拉夫茨酰化反应: 中间体经傅里德尔-克拉夫茨酰化反应生成两种异构体。

脱甲基化和分离: 异构体被脱甲基化,并分离出一种异构体。

第二次傅里德尔-克拉夫茨酰化反应: 分离出的异构体经第二次傅里德尔-克拉夫茨酰化反应生成二乙酰基化合物。

取代、醚化、重排、还原、成环、水解和盐形成: 这些步骤导致最终产物奈多克罗米钠的形成.

化学反应分析

奈多克罗米钠会发生各种化学反应,包括:

氧化和还原: 这些反应在化合物的合成和修饰中至关重要。

取代: 常见的取代反应试剂包括卤素和其他亲核试剂。

科学研究应用

Efficacy in Asthma Treatment

Nedocromil sodium has been extensively studied for its effectiveness in managing bronchial asthma. Clinical trials have shown that it significantly improves symptoms and reduces the need for rescue bronchodilator therapy compared to placebo.

- Clinical Trials : A double-blind trial demonstrated that patients using nedocromil experienced improvements in diary card symptom scores and a reduction in bronchodilator use compared to those on placebo . In another review of 15 trials involving 1422 children, nedocromil showed improvements in lung function tests such as FEV1 and symptom scores, although results varied in long-term studies .

Comparison with Other Antiasthmatic Agents

Nedocromil has been compared with various antiasthmatic medications including inhaled corticosteroids and beta-agonists. While it is effective, it is often seen as less potent than inhaled corticosteroids but offers a safer profile for long-term use .

Treatment of Allergic Conjunctivitis

This compound is also utilized in ophthalmic formulations for managing allergic conjunctivitis. A study evaluating its 2% ophthalmic solution found it significantly reduced symptoms like itching and hyperemia compared to placebo .

- Clinical Study : In a randomized controlled trial involving 20 patients with vernal conjunctivitis, nedocromil treatment led to a significant decrease in symptoms over eight weeks, demonstrating its efficacy in ocular allergy management .

| Study Type | Duration | Population | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 8 weeks | Patients with vernal conjunctivitis | Significant reduction in itching and redness compared to placebo |

Safety Profile

This compound has a favorable safety profile. The most common side effect reported is an unpleasant taste, but serious adverse effects are rare. This makes it a suitable option for long-term management of asthma and allergic conditions .

作用机制

奈多克罗米钠通过抑制来自各种炎症细胞的炎症介质(如组胺、前列腺素D2和白三烯)的活化和释放来发挥作用。这些介质源于花生四烯酸代谢,通过脂氧合酶和环氧合酶途径产生。 该化合物还抑制轴突反射和感觉神经肽(如物质P、神经激肽A和降钙素基因相关肽)的释放 .

相似化合物的比较

奈多克罗米钠通常与其他肥大细胞稳定剂(如色甘酸钠)进行比较。 虽然两种化合物的作用机制相似,但奈多克罗米钠在治疗非免疫性哮喘方面被认为更有效 . 其他类似化合物包括:

色甘酸钠: 用于治疗哮喘和过敏性疾病。

氟替卡松和沙美特罗: 联合用于哮喘维持治疗.

沙丁胺醇: 一种支气管扩张剂,用于缓解哮喘症状.

生物活性

Nedocromil sodium, a non-steroidal anti-inflammatory agent, is primarily used in the management of asthma and other allergic conditions. It functions as a mast cell stabilizer, preventing the release of inflammatory mediators. This article details its biological activity, including mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Mast Cell Stabilization : this compound inhibits mast cell activation, which is crucial in preventing the release of histamine and other inflammatory mediators during allergic reactions. This stabilization helps mitigate both early and late-phase asthmatic responses induced by allergens or irritants .

- Granulocyte Function Modulation : Research indicates that this compound selectively affects granulocyte functions. For instance, it inhibits antibody-dependent cell-mediated cytotoxicity (ADCC) when stimulated by granulocyte-macrophage colony-stimulating factor (GM-CSF) or tumor necrosis factor (TNF), without impairing other granulocyte functions such as superoxide production or lysozyme release .

- Prevention of Bronchoconstriction : Clinical studies demonstrate that this compound effectively prevents bronchoconstriction triggered by various stimuli, including exercise, cold air, and specific allergens. A single dose has been shown to delay the onset of late asthmatic responses when administered prior to an antigen challenge .

Clinical Efficacy

The efficacy of this compound has been evaluated through numerous clinical trials:

- Asthma Management : In a comparative study involving mild-to-moderate asthma patients, this compound (4 mg, four times daily) showed statistically significant improvements in asthma symptoms and pulmonary function measures compared to placebo. Patients reported reduced reliance on bronchodilator therapy .

- Pediatric Studies : A Cochrane review encompassing 15 trials with 1422 children indicated that this compound improved lung function measures such as FEV1 (Forced Expiratory Volume in one second) and symptom scores in short-term studies. However, long-term studies yielded conflicting results regarding sustained benefits .

- Exercise-Induced Bronchoconstriction : this compound has been found effective in preventing exercise-induced bronchoconstriction. When compared with sodium cromoglycate, no significant differences were observed in efficacy or side effects between the two agents, indicating that both are viable options for prophylactic treatment .

Safety Profile

This compound is noted for its favorable safety profile:

- Adverse Effects : The most commonly reported side effect is an unpleasant taste. Clinical trials have not shown significant short-term or long-term adverse effects associated with its use, making it a safe alternative to inhaled corticosteroids for some patients .

- Comparative Safety : Compared to corticosteroids, this compound may offer advantages in terms of side effects; however, further head-to-head studies are needed to establish its position relative to established therapies .

Data Summary Table

| Study Type | Population | Key Findings | |

|---|---|---|---|

| Short-term Trials | 1422 children | Improvement in FEV1 and symptom scores | Nedocromil beneficial for short-term management |

| Long-term Trials | Varies | Conflicting results on symptom-free days | Need for further investigation on long-term efficacy |

| Comparative Study | Mild-to-moderate asthma patients | Statistically significant improvements over placebo | Effective alternative to traditional therapies |

Case Studies

- Case Study 1 : A 12-year-old male with moderate persistent asthma demonstrated improved lung function and reduced symptoms after 8 weeks of treatment with this compound compared to baseline measurements.

- Case Study 2 : An adult patient with exercise-induced asthma reported fewer episodes of bronchospasm when using nedocromil prior to physical activity, highlighting its role as a preventive measure.

属性

CAS 编号 |

69049-74-7 |

|---|---|

分子式 |

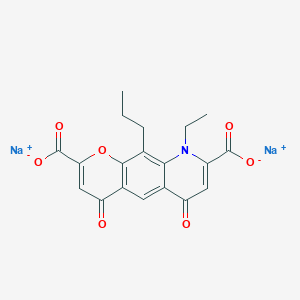

C19H17NNaO7 |

分子量 |

394.3 g/mol |

IUPAC 名称 |

disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate |

InChI |

InChI=1S/C19H17NO7.Na/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26); |

InChI 键 |

ILVBEEXVTXSUAD-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O.[Na] |

Key on ui other cas no. |

69049-74-7 |

Pictograms |

Irritant |

相关CAS编号 |

69049-73-6 (Parent) |

同义词 |

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid Alocril Brionil Calcium, Nedocromil Cetimil FPL 59002 FPL-59002 FPL59002 Halamid Irtan Nedocromil Nedocromil Calcium Nedocromil Sodium Nedocromil, Calcium Salt (1:1) Nedocromil, Disodium Salt Nedocromil, Disodium salt, Hydrate Rapitil Sodium, Nedocromil Tilad Tilade Tilaire Tilavist |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nedocromil sodium and how does it work?

A1: this compound is a synthetic pyranoquinoline dicarboxylate compound recognized for its anti-inflammatory and antiallergic properties. [, , , ] While its exact mechanism of action remains unclear, research suggests that it inhibits the release of inflammatory mediators from various cells involved in allergic responses, including mast cells, eosinophils, and sensory nerves. [, , , ] Unlike bronchodilators that relax airway muscles, this compound targets the underlying inflammatory processes contributing to asthma and allergic reactions. []

Q2: How does this compound compare to Sodium cromoglycate in terms of potency and efficacy?

A2: Studies indicate that this compound is generally more potent than Sodium cromoglycate. [, , , ] For instance, in Ascaris-sensitized monkeys challenged with antigens, this compound significantly inhibits bronchoconstriction while Sodium cromoglycate does not. [, ] This enhanced potency is attributed to this compound's superior ability to prevent the release of inflammatory mediators like histamine, Leukotriene C4, and Prostaglandin D2 from inflammatory cells, particularly mucosal mast cells. []

Q3: What types of cells does this compound affect?

A3: this compound has been shown to act on various inflammatory cells, including:

- Mast Cells: It inhibits the release of histamine and other mediators from mast cells, particularly those found in the airways. [, , ]

- Eosinophils: It reduces Leukotriene C4 production by calcium ionophore-stimulated eosinophils and inhibits their chemotaxis. [, ]

- Neutrophils: It inhibits neutrophil chemotaxis induced by various chemotactic factors, including Platelet-activating factor (PAF), Leukotriene B4, zymosan-activated serum, and N-formyl-methionyl-leucyl-phenylalanine. []

- Sensory Nerves: It blocks Bradykinin-induced vasodilatation in the airways, which is largely dependent on capsaicin-sensitive sensory nerves. []

Q4: What are the advantages of using this compound compared to bronchodilators in managing asthma?

A5: Bronchodilators primarily address the symptom of airway constriction in asthma, providing immediate relief. [] In contrast, this compound targets the underlying inflammation, offering potential long-term benefits. [, , ] A study directly comparing this compound with the bronchodilator albuterol found that this compound led to greater improvement in bronchial hyperresponsiveness, lung function parameters, and symptom control. [] This highlights the importance of addressing both bronchoconstriction and inflammation in managing asthma effectively.

Q5: What is the evidence for this compound's efficacy in treating conditions other than asthma?

A5: this compound has shown promise in treating various allergic conditions besides asthma, including:

- Allergic Rhinitis: Studies highlight its effectiveness in reducing symptoms of seasonal allergic rhinitis, comparable to Sodium cromoglycate, with a faster onset of action. [, , ]

- Vernal Keratoconjunctivitis (VKC): Research suggests that this compound eye drops are effective in controlling VKC symptoms, particularly bulbar and lower tarsal chemosis. [, , , ] Its efficacy is comparable to Sodium cromoglycate eye drops, with some studies suggesting a more pronounced therapeutic effect. [, , ]

- Viral Upper Respiratory Tract Infections: Studies in human volunteers infected with rhinoviruses or respiratory coronavirus indicate that intranasal this compound can significantly reduce cold symptoms and performance impairment. []

Q6: What is the role of this compound in managing exercise-induced asthma?

A7: this compound effectively protects against exercise-induced asthma. [, ] Studies show that it attenuates the fall in forced expiratory volume in one second (FEV1) post-exercise, providing similar protection levels whether administered via metered-dose inhaler or nebulizer. [, ]

Q7: How does exposure to cigarette smoke affect airway responsiveness, and can this compound play a role in this context?

A8: Acute exposure to cigarette smoke can induce airway hyperresponsiveness to substance P and inactivate neutral endopeptidase (NEP). [, ] Studies in guinea pigs have shown that pre-treatment with aerosolized this compound can reduce this cigarette smoke-induced hyperresponsiveness to substance P. [, ] This protective effect is not attributed to direct inhibition of cigarette smoke-induced NEP inactivation, suggesting a different mechanism of action. [, ]

Q8: What is the safety profile of this compound based on clinical trials?

A9: Clinical trials consistently report this compound as well-tolerated. [, , , , , ] The most common side effect is an unpleasant taste, while more serious adverse events are rare. [, , , ] Notably, compared to theophylline, this compound is associated with significantly fewer gastrointestinal and central nervous system side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。